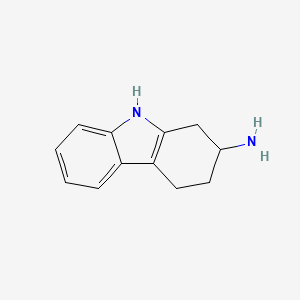

2,3,4,9-Tetrahydro-1H-carbazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBNIKRHYDWHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608401 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72898-07-8 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of the Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous naturally occurring pharmacological compounds and alkaloids. wjarr.combenthamdirect.com This tricyclic aromatic structure, consisting of a pyrrole (B145914) ring fused to a benzene (B151609) ring and a cyclohexane (B81311) ring, is a cornerstone in the development of new therapeutic agents. wjarr.com Its versatility is demonstrated by the wide array of biological activities exhibited by its derivatives, including antibacterial, antifungal, anticancer, anti-inflammatory, and antipsychotic properties. wjarr.comresearchgate.netwikipedia.org

The significance of the tetrahydrocarbazole scaffold is underscored by its incorporation into several pharmaceutical drugs. Molecules such as the anti-emetic drug ondansetron (B39145) and the allergy treatment ramatroban (B1678793) feature this core structure. wikipedia.org The inherent bioactivity of the tetrahydrocarbazole framework makes it a focal point for researchers aiming to discover novel therapeutic agents for a range of diseases.

Research Directions for 2,3,4,9 Tetrahydro 1h Carbazol 2 Amine

Research involving 2,3,4,9-Tetrahydro-1H-carbazol-2-amine and its derivatives has explored various therapeutic avenues, leveraging the inherent bioactivity of the tetrahydrocarbazole core. The presence of an amine group at the second position of the carbazole (B46965) ring system provides a reactive site for chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially enhanced biological activities.

One significant area of investigation has been the development of selective acetylcholinesterase (AChE) inhibitors as potential treatments for Alzheimer's disease. epa.govniscair.res.in In one study, a series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole were synthesized and evaluated for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase (BChE). niscair.res.in Notably, an amino derivative was identified as a selective AChE inhibitor, highlighting the potential of this class of compounds in addressing the cognitive decline associated with Alzheimer's disease. epa.govniscair.res.in

Another research trajectory has focused on the development of anti-prion agents. A novel anti-prion compound, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was discovered through in silico screening and cellular assays. Subsequent research involved the preparation of various derivatives to evaluate their anti-prion activity, revealing that the tricyclic aromatic ring, a hydroxy group at the 2-position, and an amino group at the 3-position of the N-propyl group were crucial for activity. nih.gov

The antitumor potential of tetrahydrocarbazole derivatives has also been a significant focus of research. nih.gov Studies have shown that amine-containing tetrahydrocarbazoles exhibit antitumor activity, paving the way for the synthesis of novel derivatives as potential anticancer agents. nih.govmdpi.com

Historical Foundations of Tetrahydrocarbazole Research

Established Synthetic Routes

The formation of the tricyclic tetrahydrocarbazole system is predominantly achieved through several key named reactions. These methods form the foundation for accessing a wide array of substituted carbazole compounds, including the precursors to 2,3,4,9-Tetrahydro-1H-carbazol-2-amine.

Fischer Indole Synthesis Approaches for the Tetrahydrocarbazole Core

The Fischer indole synthesis, discovered in 1883, stands as one of the most fundamental and widely utilized methods for constructing indole and its derivatives, including the tetrahydrocarbazole skeleton. wikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or a ketone. wikipedia.org For the synthesis of the tetrahydrocarbazole core, cyclohexanone or its derivatives are the ketone of choice. The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org

The most direct application of the Fischer indole synthesis for the tetrahydrocarbazole core involves the reaction between a phenylhydrazine and cyclohexanone. The process begins with the condensation of the two reactants to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which, upon protonation, undergoes a -sigmatropic rearrangement. The subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the aromatic indole ring system, resulting in the formation of 2,3,4,9-tetrahydro-1H-carbazole. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

| Phenylhydrazine | Cyclohexanone | Brønsted or Lewis Acid | 2,3,4,9-Tetrahydro-1H-carbazole |

| Substituted Phenylhydrazine | Cyclohexanone | Brønsted or Lewis Acid | Substituted 2,3,4,9-Tetrahydro-1H-carbazole |

To specifically synthesize this compound, this method would ideally employ a cyclohexanone derivative where the C-2 position is either an amino group or a precursor group that can be readily converted to an amine. For instance, the reaction could proceed through an intermediate like 1,2,4,9-tetrahydrocarbazol-3-ketone, which is then converted to an oxime and subsequently reduced to the desired amine. google.com

Variations of the Fischer indole synthesis can be employed to create functionalized tetrahydrocarbazoles. For example, the cyclization of the diphenylhydrazone of cyclohexane-1,2-dione or 2-phenylhydrazono cyclohexanone can be used to synthesize 1-oxo-1,2,3,4-tetrahydrocarbazoles. tandfonline.comtandfonline.com These oxo-derivatives serve as valuable intermediates that can be further modified. The ketone group, for instance, could potentially be converted to an amine through reductive amination, although this would place the amine at the 1-position rather than the target 2-position.

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, provides an alternative route to the indole core. This method involves the reaction of an α-halo-ketone with an excess of an aromatic amine. scriptiebank.be In the context of tetrahydrocarbazoles, the reaction of an α-halocyclohexanone, such as 2-chlorocyclohexanone, with an aniline (B41778) derivative can yield the tetrahydrocarbazole scaffold. researchgate.net The reaction mechanism is complex and can be influenced by the specific reactants and conditions used. nih.govnih.gov Similar to the Fischer indole synthesis, the introduction of the 2-amino group would necessitate the use of appropriately substituted starting materials.

Borsche-Drechsel Cyclization Reaction

The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis methodology used to produce tetrahydrocarbazoles. wikipedia.org It is defined as the acid-catalyzed cyclization of cyclohexanone arylhydrazones. wikipedia.orgwikiwand.com This reaction is often considered the central step in the broader Borsche-Drechsel carbazole synthesis, which starts with the condensation of phenylhydrazine and cyclohexanone to form the hydrazone, followed by the cyclization to tetrahydrocarbazole, and can conclude with oxidation to the fully aromatic carbazole. wikipedia.orgscispace.com The mechanism is analogous to the Fischer indole synthesis, involving protonation, a sigmatropic rearrangement, cyclization, and the elimination of ammonia. wikiwand.com This method has been utilized to prepare the tetrahydrocarbazole ring as a precursor for derivatives, such as 6-amino-2,3,4,9-tetrahydro-1H-carbazole, through subsequent nitration and reduction steps. epa.gov

| Starting Material | Key Transformation | Product |

| Cyclohexanone Phenylhydrazone | Acid-catalyzed cyclization | 2,3,4,9-Tetrahydro-1H-carbazole |

Microwave-Assisted Synthetic Protocols

Modern synthetic chemistry has increasingly adopted microwave irradiation as a tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net The synthesis of tetrahydrocarbazoles is no exception. Microwave-assisted Fischer indole synthesis has been shown to be highly efficient. wjarr.com For instance, the reaction of phenylhydrazine and cyclohexanone in the presence of a solid acid catalyst under microwave irradiation can produce 2,3,4,9-tetrahydro-1H-carbazole in high yield within minutes. wjarr.com This technology offers a greener and more efficient alternative for preparing the core structure, which can then be functionalized to produce derivatives like this compound. rsc.orgrsc.org The use of microwave assistance has been reported for various steps in the synthesis of carbazole derivatives, including the initial cyclization and subsequent modifications. nih.govnih.gov

| Reaction | Heating Method | Typical Reaction Time | Typical Yield |

| Phenylhydrazine + Cyclohexanone | Conventional | Hours | Good to High |

| Phenylhydrazine + Cyclohexanone | Microwave | Minutes | High to Excellent |

Stereoselective and Chiral Synthesis of this compound and Derivatives

The creation of enantiomerically pure tetrahydrocarbazoles is a significant area of research, as the biological activity of such compounds is often dependent on their specific stereochemistry. rsc.orgnih.gov Asymmetric catalysis provides a powerful platform for constructing these chiral motifs. rsc.org

Low-Temperature Chiral Selective Reduction

Temperature is a critical parameter for controlling the stereochemical outcome of reactions, particularly those proceeding under kinetic control. In the synthesis of related tetrahydro-β-carboline scaffolds via the Pictet-Spengler reaction, performing the cyclization at low temperatures can favor the formation of the kinetically preferred product over the thermodynamically more stable one. For instance, a Pictet-Spengler cyclization performed under kinetic control with hydrochloric acid at -78 °C has been used to generate specific stereoisomers of alkaloid scaffolds. nih.gov This principle of using low temperatures to enhance selectivity is a cornerstone of stereoselective synthesis, influencing the reaction pathway by favoring the transition state with the lowest activation energy, which can lead to a specific desired stereoisomer.

Asymmetric Induction Techniques

A variety of techniques are employed to induce chirality in the tetrahydrocarbazole framework, ranging from classic named reactions to modern catalytic methods.

Pictet-Spengler Reaction: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine like tryptamine (B22526) with an aldehyde or ketone followed by ring closure, is a foundational method for synthesizing tetrahydro-β-carbolines, a class of compounds structurally related to tetrahydrocarbazoles. nih.govmdpi.com Asymmetric variants of this reaction are crucial for producing enantiopure compounds. nih.gov This can be achieved by using chiral catalysts, such as chiral phosphoric acids, which create a chiral environment that directs the cyclization to favor one enantiomer. researchgate.net Alternatively, chirality can be introduced by using starting materials that are already optically pure, such as chiral aldehydes or tryptamine derivatives, where the existing stereocenter directs the formation of new stereocenters during the reaction. mdpi.comarkat-usa.org The reaction proceeds through an iminium ion intermediate, and the stereoselectivity is determined during the subsequent nucleophilic attack and cyclization step. nih.gov

Chiral Auxiliary: Chiral auxiliaries are recoverable stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org An efficient method for the asymmetric synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine utilizes a chiral auxiliary-directed reductive amination. This process involves the reaction of a carbazole ketone precursor with a chiral amine, such as a (phenyl)ethylamine, to form a Schiff base intermediate. The inherent chirality of the auxiliary then guides the subsequent hydrogenation step, leading to high diastereofacial selectivity (up to 96%). Common auxiliaries used in asymmetric synthesis include oxazolidinones and camphorsultam. wikipedia.org

Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones to chiral alcohols. In the context of tetrahydrocarbazoles, 1- and 4-oxotetrahydrocarbazoles can be reduced to their corresponding chiral hydroxytetrahydrocarbazoles with high yields and excellent enantiomeric excesses. thieme-connect.comresearchgate.net This transformation commonly employs commercially available Noyori–Ikariya ruthenium catalysts. thieme-connect.comresearchgate.netacgpubs.org A hydrogen source, such as a formic acid-triethylamine (HCO₂H/Et₃N) or formic acid-DABCO (HCO₂H/DABCO) mixture, is used in place of high-pressure hydrogen gas. thieme-connect.comacgpubs.org The efficiency of this method is highlighted by the synthesis of various chiral alcohols and lactones with enantiomeric excesses often exceeding 96%. thieme-connect.comacgpubs.org

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one | Noyori–Ikariya Ru-catalyst, HCO₂H/TEA | (1S)-6-(Trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-ol | Quantitative | 98% | thieme-connect.com |

| THC-1-one ester | Noyori–Ikariya Ru-catalyst, HCO₂H–DABCO | Corresponding Lactone | 45% | 97% | researchgate.net |

| Ethyl 2-(1-oxo-9-tosyl-2,3,4,9- tetrahydro-1H-carbazol-2-yl)acetate | Noyori–Ikariya Ru-catalyst, HCO₂H/DABCO | Corresponding Lactone | 24% | 96% | acgpubs.org |

Asymmetric Addition: Chiral tetrahydrocarbazoles can be synthesized through one-pot asymmetric [3+3] annulation reactions. nih.govnih.gov This method involves the reaction of 2-alkynylindoles with donor-acceptor cyclopropanes in the presence of a chiral Lewis acid catalyst, such as a copper complex. nih.gov The reaction furnishes optically active tetrahydrocarbazoles in high yields (up to 87%) and with excellent enantioselectivity (up to 94% ee). nih.govnih.gov

Enzymatic Catalysis: Enzymes offer a highly selective route for asymmetric synthesis. The first asymmetric Pictet-Spengler reaction, discovered in 1977, was catalyzed by an enzyme from the "Pictet-Spenglerase" class. nih.gov These biocatalysts can provide exquisite control over the stereochemical outcome of reactions, operating under mild conditions and often with very high enantioselectivity, making them an attractive option in green chemistry.

Novel Synthetic Approaches and Catalytic Systems

Innovation in synthetic chemistry continues to provide more efficient, environmentally friendly, and versatile methods for constructing complex molecules like tetrahydrocarbazoles.

Application of Ionic Liquids (e.g., [bmim (BF4)], DMAP-based Ionic Liquids)

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents, often acting as both the solvent and catalyst for a reaction. rsc.orgscispace.commdpi.com

[bmim(BF4)] : The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim(BF4)], has been effectively used as a recyclable catalyst for the Fischer indole synthesis of tetrahydrocarbazoles from phenylhydrazines and cyclohexanone. scispace.comwjarr.com This method is noted for its operational simplicity, shorter reaction times, and high yields. scispace.com The [bmim(BF4)] can be reused for multiple consecutive reactions without a significant loss of catalytic activity. scispace.com Furthermore, the BF₄⁻ anion of the ionic liquid can be anodically oxidized to generate boron trifluoride (BF₃) in situ, a potent Lewis acid that can catalyze various organic transformations. acs.orgnih.gov This avoids the need to handle the toxic and corrosive BF₃ gas directly. nih.gov

DMAP-based Ionic Liquids : Novel ionic liquids based on N,N-dimethylpyridin-4-amine (DMAP) have been synthesized and employed as efficient catalysts for the Fischer indole synthesis. rsc.orgresearchgate.net These DMAP-based ILs are environmentally friendly and require only a minimal catalyst loading to facilitate the reaction. rsc.orgresearchgate.net

| Reactants | Ionic Liquid Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Phenylhydrazine hydrochloride, Cyclohexanone | [bmim(BF4)] (20 mol%) | Methanol | High yields, reusable catalyst, operational simplicity. | scispace.com |

| Various | DMAP-based ILs (0.2 equiv.) | Ethanol | Environmentally friendly, minimum catalyst loading. | rsc.orgresearchgate.net |

Organocatalytic Synthesis of Tetrahydrocarbazole-Embedded Styrene (B11656) Atropisomers

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The first synthesis of tetrahydrocarbazole-embedded styrene atropisomers has been achieved through an organocatalytic reaction. researchgate.net This process involves the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole, proceeding through a vinylidene ortho-quinone methide (VQM) intermediate. researchgate.net This approach allows for the construction of stereochemically complex products with excellent control over diastereoselectivity and enantioselectivity (up to 96% ee), providing a concise route to molecules with multiple stereogenic elements. researchgate.net Organocatalysis is an increasingly important strategy for atropisomer synthesis as it can avoid the metal waste associated with traditional transition-metal-catalyzed methods. bohrium.comrsc.org

Domino Michael–Henry Reactions for Functionalized Tetrahydrocarbazoles

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient means of building molecular complexity. A one-pot domino Michael–Henry reaction has been developed for the synthesis of densely functionalized tetrahydrocarbazoles. rsc.orgrsc.org This reaction, between methyl 3-formyl-1H-indole-2-acetates and β-nitrostyrenes, can be catalyzed by an organocatalyst like DABCO. rsc.orgrsc.org The process creates a product with four contiguous chiral centers in a highly diastereoselective manner. rsc.org Furthermore, a highly enantio- and diastereoselective version of this reaction has been achieved using a chiral organocatalyst, 9-O-benzylcupreidine, affording the desired tetrahydrocarbazole derivatives in excellent yields and with high enantiomeric excess (≤92% ee). rsc.org

Regioselective Cycloisomerization and Dehydro-cyclization Strategies

The construction of the tetrahydrocarbazole core often relies on cyclization reactions. An acid-catalyzed, highly regioselective cycloisomerization and dehydro-cyclization of (indol-3-yl)pentyn-3-ols has been reported as a mild and general method for the selective synthesis of tetrahydrocarbazoles and carbazoles. researchgate.net This strategy provides an efficient route to functionalized frameworks.

Another notable strategy involves the gold-catalyzed cycloisomerization of 3-allenylmethylindoles, which leads to the formation of 4,9-dihydro-1H-carbazoles. nih.gov This process involves a formal C2-H bond activation of the indole unit. The regioselectivity of this cyclization is significantly influenced by the nature of the substituents on the allene (B1206475) moiety, the catalyst, and the solvent used. nih.gov While these methods form the core tetrahydrocarbazole structure, subsequent functional group manipulations would be necessary to introduce the 2-amino group.

A visible-light-mediated reaction of indole derivatives with arylsulfonyl chlorides has also been developed. researchgate.net This process proceeds through a sequence of reduction of the sulfonyl chloride, sulfonylation, and intramolecular cyclization to yield functionalized tetrahydrocarbazoles. researchgate.net

| Cyclization Strategy | Starting Materials | Key Features | Reference |

| Acid-catalyzed cycloisomerization/dehydro-cyclization | (Indol-3-yl)pentyn-3-ols | Mild conditions, high regioselectivity | researchgate.net |

| Gold-catalyzed cycloisomerization | 3-Allenylmethylindoles | Formal C2-H bond activation, regioselectivity influenced by substituents and conditions | nih.gov |

| Visible-light-mediated cyclization | Indole derivatives and arylsulfonyl chlorides | Proceeds via reduction, sulfonylation, and cyclization | researchgate.net |

Synthesis of N-Substituted Tetrahydrocarbazole Derivatives

The synthesis of N-substituted tetrahydrocarbazole derivatives is of significant interest for modulating the pharmacological properties of these compounds. A variety of derivatives have been prepared using pyrrole (B145914) derivatives, (haloalkyl)oxiranes, and amines. nih.gov For instance, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one is a notable example of an N-substituted derivative. nih.gov Research has shown that a tricyclic aromatic ring, a hydroxy group at the 2-position, and an amino group at the 3-position of the N-propyl group are important for certain biological activities. nih.gov

The synthesis of novel N-alkylcarbazol–propargylamine hybrids has been achieved through a CuIBr-catalyzed A3-coupling of N-octylcarbazol-3-carbaldehyde, amines, and alkynes. researchgate.net This method is applicable to both primary aliphatic and aromatic amines. Furthermore, N-substitution can be achieved by reacting the tetrahydrocarbazole core with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) to form an amide bond. researchgate.net

| N-Substitution Method | Reactants | Resulting Derivative Type | Reference |

| Reaction with (haloalkyl)oxiranes and amines | Tetrahydrocarbazole, (haloalkyl)oxiranes, amines | N-(hydroxy-aminopropyl) derivatives | nih.gov |

| CuIBr-catalyzed A3-coupling | N-octylcarbazol-3-carbaldehyde, amines, alkynes | N-alkylcarbazol–propargylamine hybrids | researchgate.net |

| Amide bond formation | Tetrahydrocarbazole, NSAIDs (e.g., ketoprofen) | N-acyl derivatives | researchgate.net |

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is characterized by the presence of the amine functional group and the bicyclic structure, allowing for a range of derivatization strategies. smolecule.com

Oxidation Reactions

Tetrahydrocarbazoles can undergo oxidation reactions. nih.gov A notable example is the photocatalyzed oxidation of tetrahydrocarbazole and its derivatives with elemental oxygen to form a hydroperoxide. nih.gov This reaction is often carried out in toluene, where the hydroperoxide product precipitates and can be isolated by filtration. nih.gov These intermediate hydroperoxides can then be used in further reactions, such as acid-catalyzed nucleophilic substitution, to introduce other functional groups. nih.govnih.gov This two-step process allows for the C-H amination of tetrahydrocarbazoles using only elemental oxygen as the oxidant. nih.gov

Reduction Reactions (e.g., Nitro Group Reduction)

Reduction reactions are crucial for the synthesis and derivatization of tetrahydrocarbazoles, particularly for introducing amine functionalities. The reduction of nitro-substituted tetrahydrocarbazoles is a common strategy. niscair.res.in For instance, a nitro group introduced onto the tetrahydrocarbazole ring can be reduced to an amino group using reagents like sodium hydroxide (B78521) and zinc dust. niscair.res.in This method is a key step in the synthesis of amino-substituted tetrahydrocarbazoles. niscair.res.inepa.gov The reduction of nitro compounds is a well-established transformation in organic chemistry, with various catalytic systems available. nih.govwikipedia.orgjsynthchem.com

| Reaction Type | Reagents/Conditions | Product | Reference |

| Oxidation | Elemental oxygen, photocatalyst (e.g., Rose Bengal), visible light, toluene | Tetrahydrocarbazole hydroperoxide | nih.gov |

| Nitro Group Reduction | Sodium hydroxide, zinc dust | Amino-tetrahydrocarbazole | niscair.res.in |

N-Arylation and Hydroxylation of the Carbazole Scaffold

The functionalization of the carbazole scaffold through N-arylation and hydroxylation can lead to derivatives with enhanced biological activities. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of C-H functionalization are applicable. The nitrogen atom in the carbazole ring can undergo nucleophilic attack, leading to a variety of substitution products. wjarr.com

The acid-catalyzed reaction of photochemically generated tetrahydrocarbazole peroxides with anilines represents a method for C-H amination, which can be considered a form of N-arylation at a carbon atom of the tetrahydrocarbazole ring. nih.govnih.gov

Amidation and Esterification

The amino group of this compound is amenable to amidation and esterification reactions, allowing for the synthesis of a wide range of derivatives.

Amidation: The synthesis of amide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles has been reported. nih.gov These reactions typically involve the coupling of the amine with a carboxylic acid or its derivative. For example, new 3,6-amide and thioamide substituted tetrahydrocarbazoles have been synthesized and evaluated for their biological activities. nih.gov

Esterification: While direct esterification of the amino group is not a standard transformation, the tetrahydrocarbazole scaffold can be functionalized with ester groups through other means. For instance, a p-toluenesulfonic acid-catalyzed cascade reaction has been reported for the synthesis of 4-functionalized tetrahydrocarbazolones, including those bearing ester functionalities. nih.govacs.org This involves the reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles. nih.gov

| Reaction | Reactants | Product Type | Reference |

| Amidation | Tetrahydrocarbazol-amine, Carboxylic acid/derivative | Amide-substituted tetrahydrocarbazole | nih.gov |

| Esterification (scaffold functionalization) | 4-(Indol-2-yl)-4-oxobutanal derivatives, Nucleophiles | Ester-functionalized tetrahydrocarbazolone | nih.govacs.org |

Substitution Reactions, Including Halogenation

The aromatic benzene (B151609) portion of the this compound scaffold is susceptible to electrophilic aromatic substitution. The amino group at the 2-position of the saturated ring is anticipated to influence the regioselectivity of these reactions on the aromatic ring through its electronic effects. While direct experimental data on the halogenation of this compound is not extensively documented, the principles of electrophilic aromatic substitution provide a strong predictive framework. lkouniv.ac.inmasterorganicchemistry.com

The amino group, being an activating group, is expected to direct incoming electrophiles to the ortho and para positions of the benzene ring. lkouniv.ac.in Therefore, halogenation of this compound with reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent would likely yield a mixture of mono- and poly-halogenated products at the 5, 7, and 8-positions. The reaction of aniline with bromine water, which results in the formation of 2,4,6-tribromoaniline, serves as a classic example of the high reactivity of an amino-substituted aromatic ring towards halogenation. youtube.com

A study on the bromination of aromatic compounds using ammonium (B1175870) bromide and Oxone® offers a mild and efficient method for the selective bromination of activated aromatic compounds, which could potentially be applied to the tetrahydrocarbazole system. organic-chemistry.org

| Reagent | Expected Position of Substitution | Reference |

| N-Bromosuccinimide (NBS) | 5, 7, and 8-positions | youtube.com |

| Bromine (Br₂) | 5, 7, and 8-positions | khanacademy.org |

| Ammonium Bromide / Oxone® | Predominantly para-position (7-position) | organic-chemistry.org |

Mannich Reactions for Derivative Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base. wikipedia.org The this compound molecule possesses enamine-like character due to the nitrogen atom at position 2 being adjacent to a double bond in the pyrrole ring. Enamines are known to be excellent nucleophiles in Mannich reactions, typically reacting at the α-carbon. wikipedia.orglibretexts.org

Therefore, it is plausible that this compound could undergo a Mannich reaction with formaldehyde and a secondary amine, such as dimethylamine (B145610) or piperidine. The aminomethylation would be expected to occur at the carbon atoms adjacent to the amino group, namely the C-1 and C-3 positions. The reaction would proceed through the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the nucleophilic enamine.

A study on the aminomethylation of alkenes catalyzed by dinuclear rhodium complexes provides a precedent for the one-pot synthesis of amines. rsc.org While not directly on the target molecule, this highlights the feasibility of such transformations.

| Reactants | Expected Product | Reference |

| Formaldehyde, Dimethylamine | 1-(Dimethylaminomethyl)-2,3,4,9-tetrahydro-1H-carbazol-2-amine and/or 3-(Dimethylaminomethyl)-2,3,4,9-tetrahydro-1H-carbazol-2-amine | wikipedia.org |

| Formaldehyde, Piperidine | 1-(Piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-2-amine and/or 3-(Piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-2-amine | wikipedia.org |

Cyclization and Heterocycle Formation from Tetrahydrocarbazole Precursors

The 2-amino group in this compound is a key functional handle for the construction of fused heterocyclic rings. By reacting with suitable bifunctional electrophiles, new rings can be annulated onto the carbazole framework. A notable example is the synthesis of pyrimido[5,4-b]carbazole derivatives.

In a reported synthesis, 3-aminocarbazole derivatives were used as precursors to construct the fused pyrimidine (B1678525) ring. researchgate.net By analogy, this compound could react with a β-keto ester, such as ethyl acetoacetate, in a condensation reaction to form an enamine intermediate. Subsequent intramolecular cyclization and aromatization would lead to the formation of a pyrimido[4,5-b]carbazole derivative. The Claisen condensation, which forms β-keto esters, is a fundamental reaction in this area of synthesis. libretexts.orgaklectures.com

The synthesis of pyrimido[4,5-b]quinolin-4-ones through copper-catalyzed one-pot multicomponent reactions also provides a template for the construction of similar fused systems. nih.gov

| Reagent | Fused Heterocycle | Reference |

| Ethyl Acetoacetate | Pyrimido[4,5-b]carbazole derivative | researchgate.netresearchgate.net |

| Diethyl Malonate | Pyrimido[4,5-b]carbazole derivative | nih.gov |

C-H Functionalization at Specific Positions (e.g., 1-position)

Direct C-H functionalization is a powerful tool in modern organic synthesis for the efficient modification of molecular scaffolds. For the this compound system, the C-H bonds at the 1-position are particularly interesting targets for functionalization due to their proximity to the pyrrole nitrogen and the amino group.

A significant advancement in this area is the aerobic C-H amination of tetrahydrocarbazole derivatives via photochemically generated hydroperoxides. nih.gov This method involves a two-step procedure where a hydroperoxide is first generated oxidatively at the 1-position using visible light, a photosensitizer, and elemental oxygen. In the second step, a nucleophilic amine is introduced via Brønsted-acid catalyzed activation of the hydroperoxide. nih.gov This approach allows for the direct formation of a C-N bond at the 1-position.

Palladium-catalyzed C-H functionalization has also emerged as a robust strategy for the modification of carbazoles and their derivatives. bohrium.comresearchgate.net While many methods rely on directing groups, recent advancements have enabled the direct functionalization of the carbazole core. Theoretical studies on the palladium-catalyzed site-selective C-H functionalization of free NH-carbazole suggest that C-H activation at the C1-position is kinetically favorable. bohrium.com Furthermore, palladium-catalyzed transannular C-H functionalization of alicyclic amines has been demonstrated, showcasing the potential for directing C-H activation at positions remote from the coordinating amine. nih.gov

| Method | Position of Functionalization | Key Features | Reference |

| Photochemical C-H Amination | 1-position | Aerobic, visible light, two-step process | nih.govnih.gov |

| Palladium-Catalyzed C-H Alkylation/Acylation | 1-position | Site-selective, theoretically favorable | bohrium.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For "this compound," both ¹H and ¹³C NMR are essential for a complete characterization.

The ¹H NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons, the protons on the saturated cyclohexane (B81311) ring, and the protons of the amine and indole N-H groups. Based on data from analogous tetrahydrocarbazole structures, the anticipated chemical shifts (δ) are outlined below. niscair.res.inrsc.org

The spectrum would feature signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the four protons on the benzene ring portion of the carbazole. The indole N-H proton usually appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The protons on the tetrahydro portion of the ring system and the amine group would appear in the upfield region. The proton at the C2 position, being attached to the same carbon as the amine group, would likely appear as a multiplet. The adjacent methylene (B1212753) protons at C1, C3, and C4 would also present as complex multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 8.0 | Broad Singlet |

| Aromatic C-H (4H) | 6.5 - 7.5 | Multiplets |

| Aliphatic C-H at C2 (1H) | ~3.0 - 3.5 | Multiplet |

| Aliphatic C-H at C1, C3, C4 (6H) | 1.8 - 2.8 | Multiplets |

Note: Predicted values are based on analyses of similar substituted tetrahydrocarbazole compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "this compound," a total of 12 distinct carbon signals are expected, assuming no coincidental overlap. The aromatic carbons will resonate in the downfield region (δ 110-140 ppm), while the aliphatic carbons of the cyclohexane ring will appear in the upfield region (δ 20-50 ppm). The carbon atom bonded to the amine group (C2) is expected to resonate at a characteristic shift around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary Carbons | 125 - 140 |

| Aromatic CH Carbons | 110 - 125 |

| Aliphatic C2 (C-NH₂) | 40 - 50 |

Note: These are estimated chemical shift ranges derived from data on structurally related tetrahydrocarbazole derivatives. rsc.orgmdpi.com

In modern structural analysis, experimental NMR data is often correlated with computational predictions to provide a higher degree of confidence in signal assignment. Using methods like Density Functional Theory (DFT), the magnetic shielding constants for each proton and carbon nucleus can be calculated. These values are then converted into chemical shifts that can be compared directly with the experimental spectrum.

This correlation is particularly valuable for complex molecules where spectral overlap or ambiguous signals occur. For "this compound," computational modeling could definitively assign the signals for the individual protons and carbons in the crowded aliphatic region and distinguish between the different aromatic carbons. This synergy between experimental and theoretical data ensures a robust and unambiguous structural elucidation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed for the analysis of non-volatile compounds like "this compound." Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically forming a protonated molecular ion [M+H]⁺. The molecular formula C₁₂H₁₄N₂ gives a monoisotopic mass of 186.1157 g/mol . Therefore, in an ESI-MS spectrum, a prominent peak would be expected at an m/z of approximately 187.123. uni.lu Analysis using Fast Atom Bombardment (FAB) mass spectrometry would be expected to yield similar results regarding the molecular ion.

Analysis of the fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), provides insight into the compound's structure. For primary amines, a characteristic fragmentation pathway is the alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org In the case of "this compound," this could lead to the loss of alkyl fragments from the saturated ring. Another likely fragmentation would involve the cleavage of the C-N bond, resulting in the loss of the NH₂ group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 187.123 | Protonated molecular ion |

| [M+Na]⁺ | 209.105 | Sodium adduct |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the primary amine (NH₂) and the indole N-H groups would be indicated by absorption bands in the region of 3200-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching vibrations. The indole N-H stretch is also found in this area. researchgate.net Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexane ring would be observed just below 3000 cm⁻¹. mdpi.com Other key absorptions include C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹) and C-N stretching vibrations (typically in the 1000-1350 cm⁻¹ region). niscair.res.in

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| N-H (Amine & Indole) | 3200 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

Note: These are typical ranges for the specified functional groups observed in similar carbazole structures. niscair.res.inmdpi.comresearchgate.net

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure and detailed information about the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the available literature, extensive data exists for the parent compound, 2,3,4,9-Tetrahydro-1H-carbazole. nih.govresearchgate.net

This parent compound crystallizes in the orthorhombic system. researchgate.net Its structure reveals that the fused ring system is nearly planar, with a very small dihedral angle between the benzene and pyrrole rings. nih.govresearchgate.net A key conformational feature is that the partially saturated cyclohexene (B86901) ring adopts a half-chair conformation. nih.govresearchgate.net In the crystal lattice, the molecules are stabilized by intermolecular N—H···π and C–H···π interactions. nih.gov It is anticipated that the 2-amino derivative would exhibit a similar core structure, with the amine substituent influencing the crystal packing through additional hydrogen bonding interactions.

Table 2: Crystallographic Data for 2,3,4,9-Tetrahydro-1H-carbazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃N nih.gov |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | P2₁2₁2₁ researchgate.net |

| Unit Cell Dimensions | a = 6.1067 (4) Å researchgate.net |

| b = 7.9488 (5) Å researchgate.net | |

| c = 19.4512 (12) Å researchgate.net | |

| Volume (V) | 944.18 (10) ų researchgate.net |

| Key Conformation Feature | Cyclohexene ring adopts a half-chair conformation nih.govresearchgate.net |

Other Analytical Methods

Thin Layer Chromatography (TLC) is a crucial and routine analytical method for assessing the purity of a compound and for monitoring the progress of a chemical reaction. niscair.res.in For the analysis of tetrahydrocarbazole derivatives, silica (B1680970) gel plates (e.g., Silica gel 60 F254) are commonly used as the stationary phase. niscair.res.in

The choice of the mobile phase, a mixture of solvents, is critical for achieving good separation. For related tetrahydrocarbazole derivatives, solvent systems such as hexane/ethyl acetate (B1210297) are frequently employed. nih.gov The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For example, a related derivative, 4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile, showed an Rf value of 0.62 in a hexane/ethyl acetate (70:30) system. nih.gov By comparing the Rf value of the synthesized product to that of a standard or by observing the presence of a single spot, the purity of this compound can be effectively assessed.

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves as a fundamental check for the purity and empirical formula of a newly synthesized substance. nih.gov The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C₁₂H₁₄N₂. smolecule.comnih.gov The calculated elemental composition provides a benchmark for experimental verification. A close correlation between the experimental and calculated values confirms the elemental integrity of the sample.

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Molar Mass (g/mol) | Calculated Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₁₂H₁₄N₂ | 186.26 | 77.38% |

| Hydrogen (H) | 7.58% | ||

| Nitrogen (N) | 15.04% |

Biological Activities and Pharmacological Investigations of 2,3,4,9 Tetrahydro 1h Carbazol 2 Amine and Its Derivatives

Antimicrobial Efficacy

The carbazole (B46965) nucleus is a key pharmacophore in the development of new antimicrobial agents. Its derivatives have shown potent activity against a variety of pathogenic bacteria and fungi, addressing the growing challenge of drug resistance.

Antibacterial Properties and Spectrum of Activity (e.g., against Escherichia coli, Staphylococcus aureus)

Derivatives of tetrahydrocarbazole have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Research has highlighted their ability to inhibit the growth of clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.

For instance, certain carbazole derivatives have exhibited strong inhibitory action against methicillin-resistant S. aureus (MRSA) and E. coli, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL. Another study found a chloro-substituted derivative to have outstanding activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. Similarly, other synthesized compounds showed efficacy comparable to the standard antibiotic ciprofloxacin (B1669076) against S. aureus and P. aeruginosa. The introduction of an imidazole (B134444) moiety to the carbazole structure has also been shown to produce potent antibacterial effects against S. aureus, B. subtilis, and E. coli, with MIC values ranging from 1–8 µg/mL.

Table 1: Antibacterial Activity of Selected Tetrahydrocarbazole Derivatives

| Derivative Type | Bacterial Strain | Reported Activity (MIC) |

|---|---|---|

| Carbazole 56c | S. aureus (MRSA) | 0.5 μg/mL |

| Carbazole 56c | E. coli | 0.5 μg/mL |

| Carbazole 44g | S. aureus | 1.56 μg/mL |

| Imidazole-substituted carbazole | S. aureus, B. subtilis, E. coli, MRSA | 1–8 µg/mL |

| Isomeric fluorinated derivatives | Staphylococcus strains | 32 µg/mL |

Antifungal Activity

In addition to their antibacterial properties, tetrahydrocarbazole derivatives have been investigated for their effectiveness against various fungal pathogens. These compounds have shown promise in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger.

The incorporation of specific chemical moieties has been shown to enhance antifungal potential. For example, introducing a 1,2,4-triazole (B32235) group to the carbazole scaffold resulted in increased activity against C. albicans, with MIC values between 2–4 µg/mL. Another derivative demonstrated an MIC of 3.125 μg/mL against Cryptococcus neoformans. Other studies have reported that certain derivatives can inhibit the growth of C. albicans and A. flavus by over 60% at a concentration of 64 µg/mL.

Table 2: Antifungal Activity of Selected Tetrahydrocarbazole Derivatives

| Derivative Type | Fungal Strain | Reported Activity (MIC) |

|---|---|---|

| 1,2,4-Triazole-substituted carbazole | C. albicans | 2–4 μg/mL |

| Carbazole 44g | C. neoformans | 3.125 μg/mL |

| N-ethyl-[N-methyl-piperazinyl] derivative | C. albicans, A. niger | 1.9–7.8 µg/mL |

| Isomeric fluorinated derivatives | C. albicans, A. flavus | >60% inhibition at 64 µg/mL |

Targeting Bacterial Signaling Pathways: CpxA Phosphatase Inhibition and CpxRA System Activation

A novel antimicrobial strategy for this class of compounds involves the modulation of bacterial two-component signal transduction systems (2CSTS), which are crucial for bacteria to adapt to environmental changes and regulate virulence. Specifically, 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives have been identified as inhibitors of the sensor kinase CpxA. researchgate.netnih.gov

The CpxRA system is an envelope stress response pathway found in many Gram-negative bacteria. researchgate.net CpxA possesses dual activity: it acts as a kinase to phosphorylate the response regulator CpxR, and as a phosphatase to dephosphorylate it. Tetrahydrocarbazole derivatives inhibit the phosphatase activity of CpxA. researchgate.net This inhibition leads to the accumulation of phosphorylated CpxR (CpxR-P), which results in the constitutive activation of the CpxRA signaling pathway. researchgate.net

Activation of the CpxRA system has been shown to reduce the expression of critical virulence factors that are transported across the cell membrane. For instance, in uropathogenic E. coli (UPEC), treatment with a potent CpxA phosphatase inhibitor led to a decrease in the expression of proteins involved in siderophore biosynthesis and flagellar movement. This mechanism effectively disarms the bacteria rather than killing them directly, which may reduce the selective pressure for resistance. A lead compound from these studies demonstrated a significant improvement in CpxA phosphatase inhibition and showed efficacy in reducing bacterial load in a murine model of urinary tract infection. nih.gov

Anticancer Potential

The carbazole scaffold is a prominent feature in many natural and synthetic compounds with anticancer properties. Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been a focus of oncological research, demonstrating cytotoxicity against a range of human cancer cell lines through mechanisms that include the induction of programmed cell death (apoptosis).

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HCT116, A-549)

A primary mechanism through which tetrahydrocarbazole derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is a critical process for eliminating malignant cells. Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including MCF-7 (breast), HCT116 (colon), and A-549 (lung). nih.gov

The apoptotic process initiated by these derivatives often involves the activation of caspases, a family of proteases essential for executing cell death. Research on a bis-carbazole derivative demonstrated an increase in the activity of caspases-3/7, -8, and -9 in MDA-MB-231 breast cancer cells. mdpi.com Similarly, certain triazole-linked amine derivatives were found to increase caspase-9 activity in MCF-7 cells. Furthermore, some derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. For example, one study found that a tetrahydroquinolinone derivative, which is structurally related, caused cell cycle arrest at the G2/M phase in A549 cells, leading to apoptosis through both intrinsic and extrinsic pathways.

Activity against Specific Cancer Types (e.g., Breast Cancer, Colon Cancer, Osteosarcoma, Triple-Negative Breast Cancer)

The anticancer activity of tetrahydrocarbazole derivatives has been evaluated against several specific types of cancer, with promising results.

Breast Cancer: These compounds have shown efficacy against different subtypes of breast cancer. A bis-carbazole derivative was highly active against both the triple-negative MDA-MB-231 and the ER-positive MCF-7 cell lines. mdpi.com In another study, a different carbazole derivative was found to be most active against the MDA-MB-231 cell line, with an IC50 value of 0.73 µM, and showed selectivity for cancer cells over their normal counterparts. Thioamide derivatives of the carbazole scaffold have also demonstrated significant cytotoxicity against MCF-7 cells. nih.gov

Colon Cancer: Derivatives have shown potent cytotoxic effects against colon cancer cell lines such as HCT116. nih.gov Studies have confirmed that tetrahydrocarbazoles exhibit moderate to good activity against HCT116 cells.

Osteosarcoma: While research on carbazole derivatives for osteosarcoma is less extensive, related heterocyclic compounds have shown promise. Studies on pyridazinone and borane-protected α-aminophosphonous acid derivatives have demonstrated the ability to inhibit the proliferation of osteosarcoma cell lines (Saos-2 and HOS) and induce apoptosis. mdpi.com These findings suggest that the tetrahydrocarbazole scaffold could be a valuable starting point for developing novel anti-osteosarcoma agents.

Table 3: Cytotoxic Activity of Selected Tetrahydrocarbazole and Related Derivatives

| Derivative Type | Cancer Cell Line | Cancer Type | Reported Activity (IC50/GI50) |

|---|---|---|---|

| Carbazole derivative 3 | Calu1 | Lung Carcinoma | 2.5 nM |

| Carbazole derivative 6 | TCC-SUP | Bladder Carcinoma | 0.025 µM |

| Carbazole derivative 6 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.198 µM |

| Carbazole derivative 4 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 µM |

| Thieno[2,3-d]-pyrimidine 1e | A549 | Lung Cancer | 0.00279 µM |

| Thieno[2,3-d]-pyrimidine 1e | MCF-7 | Breast Cancer | 0.00421 µM |

| Thieno[2,3-d]-pyrimidine 1e | HCT116 | Colon Cancer | 0.00669 µM |

Modulation of Cellular Pathways Relevant to Cancer (e.g., STAT3 signaling, pERK and pRb phosphorylation)

Derivatives of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine have been identified as significant modulators of cellular pathways implicated in cancer progression. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for the growth and survival of many human tumor cells, has been a key target. Research has shown that certain carbazole analogues can exhibit antitumor activity by inhibiting STAT3 signaling. This inhibition is followed by the induction of protein tyrosine phosphatase 6, which plays a role in dephosphorylating and inactivating STAT3.

In addition to STAT3, the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Retinoblastoma protein (Rb) are critical events in cell cycle progression and proliferation. A series of tetrahydrocarbazole derivatives have been discovered to act as dual inhibitors of phosphorylated ERK (pERK) and phosphorylated Rb (pRb). The retinoblastoma protein is a tumor suppressor that, when active, prevents excessive cell growth. Phosphorylation inactivates pRb, allowing the cell cycle to proceed. Similarly, the ERK pathway is a key regulator of cell proliferation, survival, and differentiation.

A screening of a small molecule library led to the identification of N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine as a lead dual inhibitor of pERK and pRb phosphorylation. nih.gov Further structure-activity relationship (SAR) studies identified 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine as another potent dual inhibitor. nih.gov The inhibitory concentrations (IC50) for these compounds are detailed in the table below.

Table 1: Inhibition of pERK and pRb Phosphorylation by Tetrahydrocarbazole Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine | pERK Phosphorylation | 5.5 nih.gov |

| pRb Phosphorylation | 4.8 nih.gov | |

| 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine | pERK Phosphorylation | 4.4 nih.gov |

Nrf2 Modulation for Inhibiting Cancer Cell Growth

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates cellular defense against oxidative stress. While transient activation of Nrf2 can protect normal cells, its hyperactivation in cancer cells can promote tumor progression and resistance to therapy. nih.gov Consequently, the inhibition of Nrf2 activity is being explored as a strategy to sensitize cancer cells to treatment.

Tetrahydrocarbazole derivatives have been synthesized and investigated as modulators of the Nrf2 pathway. chemshuttle.com These compounds have been shown to interact with the Nrf2–Keap1 interface, thereby modulating Nrf2 expression and activity. The targeted inhibition of Nrf2 has been demonstrated to reduce the proliferation of cancer cells. researchgate.net For instance, one study reported the synthesis of a series of tetrahydrocarbazole derivatives as Nrf2 modulators and demonstrated their cytotoxic potential. chemshuttle.com The research concluded that a specific compound, Dimethyl 2-(3-Fluoro-6,7,8,9-tetrahydro-5H-carbazol-7yl)-2-methylmalonate, showed potency in inhibiting cancer cell lines with moderate to high Nrf2 expression and was effective in retarding Ehrlich ascites carcinoma in mice. researchgate.net

Neuropharmacological and Neuroprotective Effects

Acetylcholinesterase and Butyrylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. A series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their in vitro inhibitory activity against both AChE and BChE using the Ellman's method. nih.govepa.gov

Several of these derivatives were found to be selective inhibitors of AChE. nih.gov Notably, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine were identified as selective AChE inhibitors when compared with the standard drug donepezil. nih.gov

Table 2: Selective Acetylcholinesterase (AChE) Inhibitors

| Compound | Selectivity |

|---|---|

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Selective AChE inhibitor nih.gov |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Selective AChE inhibitor nih.gov |

Antidepressant-like Activities via Neurotransmitter System Modulation

The modulation of monoamine neurotransmitter systems, including noradrenaline and serotonin (B10506), is a cornerstone of antidepressant therapy. Research into derivatives of this compound has revealed their potential as antidepressant agents. A series of 1-alkyl-1,2,3,4-tetrahydrocarbazole-1-ethanamines, which are structurally related to the potential antidepressant tandamine, have been shown to inhibit the noradrenaline uptake mechanism in vivo. nih.gov

The most effective compound from this series, 9-ethyl-N,N,1-trimethyl-1,2,3,4-tetrahydrocarbazole, demonstrated a potency similar to the established antidepressant desimipramine. nih.gov These compounds were found to be relatively ineffective at inhibiting the serotonin uptake mechanism, suggesting a selective mode of action on the noradrenergic system. nih.gov Further research has indicated that tetrahydroisoquinoline derivatives, which share a similar structural motif, can produce antidepressant-like effects by activating both noradrenaline and serotonin systems. nih.gov

Anti-Prion Activity in Transmissible Spongiform Encephalopathy (TSE)-Infected Cells

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders. The development of anti-prion compounds is an active area of research. A novel anti-prion compound, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was discovered through in silico screening and cellular assays. nih.gov

Following this discovery, a variety of derivatives of GJP14 were synthesized and evaluated for their anti-prion activity in TSE-infected cells. nih.gov These studies revealed key structural requirements for anti-prion activity, including the tricyclic aromatic ring, a hydroxyl group at the 2-position, and an amino group at the 3-position of the N-propyl group. nih.gov Notably, derivatives that included an N-ortho-halobenzyl group showed improved activity, with the most potent derivative being eight times more effective than the original lead compound, GJP14. nih.gov

Influence on Neuronal NMDA Receptors and Mitochondrial Function

The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity and neuronal communication, and its dysfunction is implicated in various neurological disorders. While direct studies on this compound's interaction with NMDA receptors are limited, research on structurally related compounds provides insights. For instance, Δ9-tetrahydrocannabinol (THC), which contains a partially hydrogenated ring system, has shown neuroprotective effects against NMDA-induced toxicity in cell-based models, and this effect appears to be independent of cannabinoid CB1 receptors. nih.govnih.gov

Mitochondrial dysfunction is a common factor in neurodegenerative diseases and can be influenced by various compounds. Studies on THC have demonstrated that it can disrupt mitochondrial function by inhibiting mitochondrial oxygen consumption, leading to decreased ATP production and a disrupted mitochondrial membrane potential. researchgate.netnih.gov These effects on neuronal bioenergetics suggest that the tetrahydrocarbazole scaffold could potentially influence mitochondrial function, a critical aspect of neuronal health.

Anti-inflammatory and Immunomodulatory Roles

Derivatives of the tetrahydrocarbazole nucleus have been extensively studied for their anti-inflammatory properties. researchgate.netresearcher.life These compounds often target key enzymatic pathways and receptors involved in the inflammatory cascade.

A significant mechanism through which tetrahydrocarbazole derivatives exert their anti-inflammatory effects is by acting as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). google.comgoogle.com The CRTH2 receptor is a G-protein-coupled receptor activated by prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation. PGD2, via the CRTH2 receptor, promotes the migration and activation of type 2 helper T cells (Th2), eosinophils, and basophils, which are crucial cellular players in allergic conditions such as asthma. google.com

Patented research has identified specific 2,3,4,9-tetrahydro-1H-carbazole derivatives as potent CRTH2 antagonists, highlighting their potential for treating prostaglandin-mediated diseases, including both acute and chronic allergic and immune disorders. google.com One such derivative, {3-[methyl-(2-trifluoromethyl-phenyl)-carbamoyl]-1,2,3,4-tetrahydro-carbazol-9-yl}-acetic acid, has been explicitly cited for its activity in this context. google.com By blocking the CRTH2 receptor, these compounds can inhibit the recruitment and activation of inflammatory cells, thereby mitigating the symptoms associated with allergic responses.

Table 1: Investigated Tetrahydrocarbazole Derivative as a CRTH2 Antagonist

| Compound Name | Target Receptor | Therapeutic Application |

| {3-[methyl-(2-trifluoromethyl-phenyl)-carbamoyl]-1,2,3,4-tetrahydro-carbazol-9-yl}-acetic acid | CRTH2 | Allergic and Immune Disorders, Asthma google.com |

Beyond CRTH2 antagonism, tetrahydrocarbazole derivatives exhibit broader anti-inflammatory activities by targeting other key mediators of inflammation. researchgate.netresearcher.life The inflammatory process involves a complex cascade of biochemical events, including the production of prostaglandins (B1171923) and leukotrienes from arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. researcher.life

Researchers have designed and synthesized novel tetrahydrocarbazoles, inspired by the structure of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, that demonstrate significant anti-inflammatory effects. researchgate.net These derivatives often function by inhibiting the COX-2 enzyme, which is a crucial player in inflammation and is also implicated in cancer. researchgate.net The anti-inflammatory potential of the tetrahydrocarbazole scaffold can be enhanced by linking it with other pharmacologically active groups, such as pyrazolinyl, isoxazolinyl, and diazoles. wjarr.comresearchgate.net For instance, dinitro-tetrahydrocarbazole linked pyrazolines have been synthesized and shown to have good correlation with inhibiting COX-2, 5-LOX, and p38α MAPK enzymes, which are molecular targets for inflammation.

Substitutions on the tetrahydrocarbazole ring, particularly with halogens or electron-releasing groups, as well as substitutions at the N-9 position, have been shown to be crucial for their anti-inflammatory potency. researchgate.net

Metabolic Regulation

Recent studies have highlighted the potential of tetrahydrocarbazole derivatives in the management of metabolic disorders, specifically for their hypoglycemic (blood glucose-lowering) effects. nih.gov The primary mechanism identified for this activity is the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net AMPK is a critical cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. frontiersin.org Its activation can enhance glucose uptake into cells, increase insulin (B600854) sensitivity, and suppress glucose production in the liver, making it a key therapeutic target for type 2 diabetes. frontiersin.org

Based on a previously developed promising candidate, ZG02, two new series of tetrahydrocarbazole derivatives were designed and synthesized. nih.gov Screening of these compounds in HepG2 liver cell lines revealed that an aza-tetrahydrocarbazole compound, designated 12b, was particularly potent. nih.gov This compound increased glucose consumption by 45% compared to the control, an activity level approximately 1.2 times higher than the standard drug metformin. nih.gov Further investigation confirmed that compound 12b exerts its hypoglycemic effect by activating the AMPK pathway. nih.gov An oral glucose tolerance test in animal models further validated its potential as a potent hypoglycemic agent. nih.gov

Table 2: Hypoglycemic Activity of a Lead Tetrahydrocarbazole Derivative

| Compound | Cell Line | Mechanism of Action | Key Finding |

| 12b | HepG2 | AMPK Activation | 45% increase in glucose consumption, 1.2-fold higher activity than metformin. nih.gov |

Other Pharmacological Activities

Certain hydroxylated derivatives of 2,3,4,9-tetrahydro-1H-carbazol-3-amine have been identified as a novel class of experimental cardiotonic drugs. acs.org Cardiotonic agents are substances that increase the force of contraction of the heart muscle, an effect known as positive inotropy. This action is beneficial in conditions such as heart failure, where the heart's pumping ability is compromised. The discovery of these compounds introduced a new structural class for potential development in the treatment of heart failure. acs.org

Antioxidant Properties and Free Radical Scavenging

Derivatives of the tetrahydrocarbazole scaffold have been investigated for their ability to neutralize harmful free radicals, which are implicated in a variety of disease pathologies. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, where a lower IC50 value indicates higher antioxidant activity. researchgate.netmdpi.com

Research into functionalized tetrahydrocarbazole linked 1,2-diazoles has identified compounds with notable antioxidant capacity. For instance, a derivative featuring a phenol (B47542) moiety demonstrated significant activity in both DPPH and total phenolic content assays. The presence of specific substituents, such as phenol, furan (B31954), and thiocarbamide, has been shown to have a prominent effect on the antioxidant potential.

| Compound Derivative | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Tetrahydrocarbazole-diazole with phenol moiety (Compound 2) | DPPH radical scavenging | 32.2 | |

| Tetrahydrocarbazole-diazole with furan and thiocarbamide (Compound 7) | Lipid Peroxidation | 65.0 | |

| Tetrahydrocarbazole-diazole with furan moiety (Compound 3) | ABTS radical neutralization | 44.0 |

Antiviral Activity (e.g., Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase Inhibition)

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comresearchgate.net A novel class of HCV NS5B inhibitors based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold has been designed and synthesized. mdpi.comnih.gov

Structure-activity relationship studies have revealed that substitutions on the aromatic ring of the tetrahydrocarbazole nucleus are crucial for inhibitory activity. While an unsubstituted aromatic system with an n-propyl group at the C-1 position showed a loss of activity, the introduction of substituents at the 5 and 8 positions regained substantial potency. mdpi.com Specifically, derivatives with a methyl, halogen, or cyano group at these positions demonstrated significant inhibition of the HCV NS5B enzyme. mdpi.com A closely related 1,2,3,4-tetrahydro-cyclopenta[b]indole analogue also showed potent inhibition, highlighting the potential of this general structural class. nih.gov

| Compound Derivative | Target | IC50 Value | Reference |

|---|---|---|---|

| 5,8-dimethyl-1-n-propyl-2,3,4,9-tetrahydro-1H-carbazole | HCV NS5B Polymerase | 2.1 µM | mdpi.com |

| 5,8-dihalo-1-n-propyl-2,3,4,9-tetrahydro-1H-carbazole | HCV NS5B Polymerase | 2.0 µM | mdpi.com |

| 5,8-dicyano-1-n-propyl-2,3,4,9-tetrahydro-1H-carbazole | HCV NS5B Polymerase | 2.3 µM | mdpi.com |

| 1,2,3,4-tetrahydro-cyclopenta[b]indole analogue | HCV NS5B Polymerase | 550 nM | nih.gov |

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of this enzyme leads to vasodilation and is a well-established therapeutic strategy. While various heterocyclic scaffolds have been explored as PDE5 inhibitors, a review of the scientific literature did not yield specific research on the PDE5 inhibitory activity of compounds derived directly from the this compound core structure.

Antimalarial Effectiveness

The global health challenge of malaria necessitates the continuous search for new and effective therapeutic agents. Drug discovery efforts have investigated a wide range of heterocyclic compounds for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Despite the broad biological activities associated with the tetrahydrocarbazole scaffold, dedicated studies on the antimalarial effectiveness of this compound and its derivatives were not identified in the reviewed literature.

5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor, located almost exclusively in the central nervous system, is a promising target for the treatment of cognitive disorders and other CNS-related conditions. nih.gov Antagonists of this receptor have been shown to modulate various neurotransmitter systems. wikipedia.org

Research into 1,2,3,4-tetrahydrocarbazoles has led to the discovery of a new structural class of potent 5-HT6 receptor antagonists. nih.gov An investigation into the structure-affinity relationships of N(9)-arylsulfonyl-9H-1,2,3,4-tetrahydrocarbazoles revealed that various arylsulfonyl substituents are well-tolerated. A key finding was that the N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole derivative binds with high affinity to the human 5-HT6 receptor. nih.gov This compound also demonstrated functional antagonist properties in a cAMP hydrolysis assay. nih.gov

| Compound Derivative | Receptor Target | Binding Affinity (Ki) | Functional Activity (pA2) | Reference |

|---|---|---|---|---|

| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | Human 5-HT6 | 29 nM | 7.0 | nih.gov |

| PUC-10 (N-arylsulfonylindole analogue) | Human 5-HT6 | 14.6 nM | N/A | nih.gov |

| C-5 fluorinated N-arylsulfonylindole analogue (4d) | Human 5-HT6 | 58 nM | N/A | nih.gov |

Mechanism of Action Studies and Molecular Interactions

Elucidation of Molecular Targets and Pathways

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole interact with a diverse range of biological targets, leading to their varied pharmacological effects. The core structure, a tricyclic aromatic system composed of a fused benzene (B151609) and pyrrole (B145914) ring with a partially saturated cyclohexane (B81311) ring, serves as a versatile backbone for the introduction of various functional groups that dictate target specificity. wjarr.com The amine group, in particular, is crucial for forming hydrogen bonds and interacting with numerous enzymes and receptors, thereby modulating their activity.

Key molecular targets identified for this class of compounds include bacterial enzymes, such as CpxA phosphatase, and enzymes within the human nervous system like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). nih.govepa.govnih.gov Furthermore, these compounds have been shown to act as antagonists at G protein-coupled receptors, including the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and the 5-HT6 serotonin (B10506) receptor. nih.gov In the realm of antiviral research, they have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. scilit.com The anticancer potential of some derivatives is thought to stem from their ability to form stable intercalation complexes with DNA. nih.gov

Detailed Analysis of CpxA Phosphatase Inhibition and CpxRA Signaling Cascade Activation

A significant area of investigation for 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives has been their role as activators of the CpxRA two-component signal transduction system in Gram-negative bacteria. nih.gov This system is a key regulator of envelope stress, and its activation can attenuate bacterial virulence. nih.goviu.edu

The mechanism of action involves the direct inhibition of the phosphatase activity of the inner membrane sensor kinase, CpxA. nih.govnih.gov In its dual-function role, CpxA both phosphorylates and dephosphorylates the response regulator, CpxR. iu.edu By inhibiting the phosphatase activity of CpxA, the tetrahydrocarbazole derivatives lead to an accumulation of the phosphorylated form of CpxR (CpxR-P). nih.goviu.edu CpxR-P then acts as a transcription factor, upregulating genes involved in membrane repair and downregulating the expression of virulence factors that are transported across the cell membrane. nih.goviu.edu This pharmacological activation of the CpxRA pathway presents a novel strategy for combating bacterial infections. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the amine group is essential not only for target engagement but also for permeation and accumulation within Escherichia coli. nih.gov

Receptor Antagonism Mechanisms (e.g., CRTH2, 5-HT6)

Derivatives of the tetrahydrocarbazole scaffold have been identified as potent antagonists for specific G protein-coupled receptors, highlighting their potential in treating inflammatory conditions and neurological disorders.